2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one
Description
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6H,1-2H2 |
InChI Key |
GBRYDSGBIBWXIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1N2C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Cyclobutanone Derivatives
One prevalent method involves reacting cyclobutanone derivatives with 4-bromo-1H-pyrazole under basic conditions to facilitate N-alkylation or N-substitution at the pyrazole nitrogen.
-
$$
\text{Cyclobutanone derivative} + \text{4-bromo-1H-pyrazole} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one}
$$ -
- Reagents: Cyclobutanone (or its derivatives), 4-bromo-1H-pyrazole, potassium carbonate (K₂CO₃) as base.
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Elevated, around 80°C.
- Duration: 12–24 hours, monitored via Thin-Layer Chromatography (TLC).
- Purification: Recrystallization or silica gel chromatography.
This method benefits from the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the cyclobutanone intermediate, promoting substitution and cyclization.
Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
Another advanced approach involves palladium-catalyzed cross-coupling to attach the bromopyrazole to a pre-functionalized cyclobutanone scaffold.
-
$$
\text{Cyclobutanone derivative with halogen} + \text{4-bromo-1H-pyrazole} \xrightarrow[\text{Catalyst}]{\text{Base, Solvent}} \text{2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one}
$$ -
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base: Sodium carbonate (Na₂CO₃).
- Solvent: 1,2-Dimethoxyethane (DME) or dimethyl sulfoxide (DMSO).
- Temperature: 130–150°C.
- Method: Microwave irradiation accelerates the process, reducing reaction times to 20–30 minutes.
- Purification: Preparative Thin-Layer Chromatography (TLC) or column chromatography.
This method allows for high yields and regioselectivity, especially suitable for complex molecule synthesis.
Cyclization of Precursors
Alternatively, synthesis can involve cyclization of suitable precursors such as 4-bromo-1H-pyrazole derivatives with cyclobutanone precursors under dehydrating or oxidative conditions.
- Reaction Conditions:
- Reagents: Cyclobutanone derivatives, 4-bromo-1H-pyrazole.
- Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid).
- Solvent: Toluene or acetic acid.
- Temperature: Reflux (~110°C).
- Duration: Several hours, with reaction progress monitored by TLC.
Optimization Strategies
- Temperature Control: Elevated temperatures (80–150°C) facilitate cyclization and substitution but must be optimized to prevent decomposition.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution and cross-coupling efficiency.
- Catalyst Loading: Adequate palladium catalyst loading (1–5 mol%) improves coupling yields.
- Reaction Monitoring: TLC, NMR, and MS should be used to track reaction progress and purity.
Data Tables and Comparative Analysis
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Cyclobutanone derivative, 4-bromo-1H-pyrazole, K₂CO₃ | DMF | 80°C | 12–24h | Moderate | Suitable for small-scale synthesis |
| Suzuki-Miyaura coupling | Bromocyclobutanone, 4-bromo-1H-pyrazole, Pd catalyst, Na₂CO₃ | DME | 130–150°C | 20–30 min (microwave) | High | Efficient for complex synthesis |
| Cyclization of precursors | Cyclobutanone derivatives, pyrazole derivatives | Toluene/Acetic acid | Reflux | Several hours | Variable | Requires precursor availability |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-1H-pyrazol-1-yl)cyclobutan-1-one, while oxidation with potassium permanganate can produce 2-(4-bromo-1H-pyrazol-1-yl)cyclobutan-1,2-dione .
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic and optical characteristics.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Cyclobutanone vs. Ester/Pyridine: The cyclobutanone ring in the target compound introduces strain, enhancing reactivity in nucleophilic additions or ring-opening reactions compared to the more stable ester (C₆H₇BrN₂O₂) or pyridine (C₈H₆BrN₃) derivatives .
- Bromine Substitution : The 4-bromo group on pyrazole is conserved across analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Physicochemical Properties
Table 2: Comparative Physical Data
Notes:
- While direct data for the target compound are sparse, related pyrazole-ketone hybrids (e.g., dihydro-pyrazol-3-one in ) exhibit strong carbonyl IR signals (~1670 cm⁻¹) and characteristic alkyl proton NMR resonances.
- Commercial availability of analogs like the methyl ester (CAS 1072944-71-8) suggests scalable synthesis routes for the target compound .
Biological Activity
The compound 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a pyrazole derivative that has gained attention in recent years due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one can be represented as follows:
Key Properties:
- Molecular Weight: 200.06 g/mol
- Solubility: Slightly soluble in water, more soluble in organic solvents.
- Melting Point: Not extensively characterized in literature.
The biological activity of pyrazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The specific mechanism of action for 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is not fully elucidated but may involve:
- Enzyme Inhibition: Binding to active sites of enzymes, thereby modulating their activity.
- Receptor Interaction: Acting as an antagonist or agonist at specific receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings: A series of pyrazole compounds were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds similar to 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one demonstrated promising antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one | E. coli | 32 | |
| Similar Pyrazole Derivative | S. aureus | 16 |
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory effects:
- Case Study: In a study assessing the anti-inflammatory potential of various pyrazoles, compounds showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound exhibited comparable efficacy to established anti-inflammatory drugs .
| Compound | Inhibitory Activity (%) | Reference |
|---|---|---|
| 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one | TNF-α: 75% at 10 µM | |
| Indomethacin (Standard) | TNF-α: 76% at 1 µM |
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives may possess anticancer properties:
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Nucleophilic Substitution : React cyclobutanone derivatives with 4-bromo-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF or THF) to facilitate substitution at the pyrazole N1 position .
- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromopyrazole moiety to a pre-functionalized cyclobutanone scaffold .
- Optimization : Adjust solvent polarity (e.g., THF for milder conditions, DMF for higher reactivity), temperature (room temperature to 80°C), and reaction time (monitored via TLC). Purify via silica gel chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity (e.g., cyclobutanone carbonyl at ~210 ppm, pyrazole protons at 7–8 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H]⁺ = 243.0).
- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with structurally analogous bromopyrazole derivatives (e.g., triclinic crystal systems in ) .
- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations .
Q. What are the key considerations for handling and storing 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent bromine loss or ketone degradation .
- Stability Monitoring : Perform periodic TLC or HPLC analysis to detect decomposition (e.g., free pyrazole or cyclobutanone byproducts) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electronic effects of the bromo substituent on the reactivity of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution, focusing on the bromine atom’s inductive effect on pyrazole ring electrophilicity .
- Comparative Kinetics : Compare reaction rates with non-brominated analogs (e.g., 2-(1H-pyrazol-1-yl)cyclobutan-1-one) in Pd-catalyzed couplings. Monitor intermediates via in-situ IR or UV-Vis spectroscopy .
- Substituent Screening : Synthesize derivatives with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the pyrazole 4-position to assess substituent influence .
Q. What experimental approaches can address discrepancies in observed biological activities of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and compound concentrations (validated via LC-MS) to minimize variability .
- Stability Profiling : Assess compound integrity under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation artifacts .
- Structure-Activity Relationship (SAR) : Compare bioactivity of analogs with varying substituents (e.g., 3,5-dimethyl vs. 4-bromo) to isolate structural determinants .
Q. How should researchers optimize the regioselectivity in the functionalization of 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one to avoid undesired byproducts?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) on the pyrazole to steer reactivity toward the cyclobutanone carbonyl .
- Catalyst Screening : Test Pd/XPhos or Ni/IPr systems for selective C–Br bond activation in cross-coupling, minimizing cyclobutanone ring-opening side reactions .
- Reaction Monitoring : Use LC-MS or GC-MS to track intermediate formation and adjust conditions (e.g., lower temperature for slower, selective reactions) .
Data Contradiction Analysis
Q. How can researchers resolve inconsistencies in spectral data (e.g., NMR shifts) for 2-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one reported in different studies?
- Methodological Answer :
- Solvent/Temperature Effects : Replicate spectra in standardized solvents (CDCl₃ vs. DMSO-d₆) and temperatures (25°C) to isolate environmental influences .
- Crystallographic Validation : Compare experimental NMR shifts with DFT-predicted values or X-ray-derived structural models (e.g., bond polarization effects in ) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 243.0 g/mol (calculated) | |
| Key IR Stretches | C=O (1700 cm⁻¹), C–Br (550 cm⁻¹) | |
| ¹³C NMR (Carbonyl) | ~210 ppm | |
| Crystal System (Analog) | Triclinic (P1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
